Ethyl 6-(acetylamino)-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 6-(acetylamino)-3-methyl-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran class Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(acetylamino)-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl aldehydes or ketones with appropriate reagents.
Introduction of the Acetylamino Group: The acetylamino group is introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxyl group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of halogens or nitro groups on the benzofuran ring.
Scientific Research Applications
Ethyl 6-(acetylamino)-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(acetylamino)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate: Similar structure but with a methoxy group instead of an acetylamino group.
Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate: Contains an amino group instead of an acetylamino group.
Ethyl 6-(methylamino)-3-methyl-1-benzofuran-2-carboxylate: Features a methylamino group instead of an acetylamino group.
Uniqueness: Ethyl 6-(acetylamino)-3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of the acetylamino group, which can enhance its ability to form hydrogen bonds and interact with biological targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 6-acetamido-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(17)13-8(2)11-6-5-10(15-9(3)16)7-12(11)19-13/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBGVQZZIZBNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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